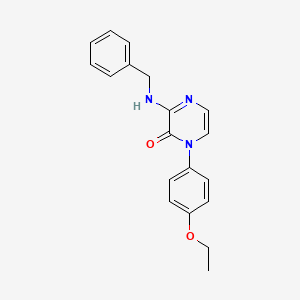

3-(Benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one

Description

Properties

IUPAC Name |

3-(benzylamino)-1-(4-ethoxyphenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-2-24-17-10-8-16(9-11-17)22-13-12-20-18(19(22)23)21-14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGRMCRPNMXBEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Resin Functionalization : Wang resin is loaded with Fmoc-protected amino acids via standard solid-phase peptide synthesis (SPPS) protocols.

- Propargylation : Propargyl alcohol is coupled to the resin-bound amino acid using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

- Cyclization : Treatment with AuCl(PPh₃)/AgSbF₆ in dichloromethane triggers C–N bond formation and cyclization at room temperature (24–48 hours).

- Cleavage : TFA-mediated cleavage from the resin yields the target dihydropyrazinone.

This method achieves 60–75% isolated yield and is ideal for generating combinatorial libraries due to its solid-phase nature.

Palladium-mediated cross-coupling reactions enable the introduction of the 4-ethoxyphenyl group. As detailed in, Suzuki-Miyaura coupling between halogenated pyrazinone intermediates and 4-ethoxyphenylboronic acid provides a versatile route.

Procedure:

- Halogenated Precursor Synthesis : Bromination of 3-amino-1H-pyrazin-2-one at the 4-position using PBr₃ in DMF.

- Coupling Reaction :

- React 3-bromo-1H-pyrazin-2-one (1 equiv) with 4-ethoxyphenylboronic acid (1.2 equiv) in toluene/water (3:1).

- Catalyze with Pd(PPh₃)₄ (0.05 equiv) and K₂CO₃ (2 equiv) at 80°C for 12 hours.

- Benzylamine Introduction : Treat the coupled product with benzylamine (1.5 equiv) in THF at reflux to install the benzylamino group.

This method affords 55–65% yield over two steps and benefits from commercial availability of boronic acids.

Multi-Component Ugi Reaction Followed by Cyclization

The Ugi four-component reaction (4-CR) efficiently assembles peptidomimetic precursors. Adapted from, this one-pot strategy combines:

- 4-Ethoxybenzaldehyde (carbonyl component),

- Benzylamine (amine component),

- tert-Butyl isocyanide (isocyanide component),

- Propiolic acid (carboxylic acid component).

Reaction Profile:

- Ugi Adduct Formation : Stir components in methanol at 25°C for 24 hours to form a tetrazole intermediate.

- Tsuji-Trost Cyclization : Heat the adduct with Pd₂(dba)₃ (0.05 equiv) and dppe (0.1 equiv) in dioxane at 50°C, inducing deprotection and cyclization.

- Purification : Silica gel chromatography isolates the dihydropyrazinone in 50–60% overall yield .

Oxidative Cyclization of Amino Alcohol Precursors

A two-step oxidative method, inspired by, converts amino alcohols to dihydropyrazinones:

- Aldehyde Formation : Oxidize 2-(4-ethoxyphenyl)ethanol to 4-ethoxybenzaldehyde using TEMPO/CuBr in acetonitrile under O₂.

- Cyclocondensation : React the aldehyde with N-benzylethylenediamine in ethanol at reflux (6 hours), followed by oxidative ring closure with I₂ in DMSO.

This approach achieves 70% yield but requires careful control of oxidation conditions to avoid over-oxidation.

Comparative Analysis of Synthetic Methods

Critical Considerations in Purification and Characterization

All routes necessitate silica gel chromatography for purification, as noted in. LC-MS and ¹H/¹³C NMR are critical for confirming the regioisomeric purity of the 4-ethoxyphenyl group, distinguishing it from 2- or 3-substituted analogs.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

3-(Benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(Benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:

2-Aminobenzothiazole: Known for its versatile applications in synthetic organic chemistry and biological fields.

Benzofuran Derivatives: Exhibiting strong biological activities, including anti-tumor, antibacterial, and anti-oxidative properties.

Biological Activity

3-(Benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one is a synthetic organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

- IUPAC Name : 3-(benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one

- CAS Number : 899999-80-5

- Molecular Formula : C19H19N3O2

- Molecular Weight : 321.3731 g/mol

The biological activity of 3-(Benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological responses depending on the target pathway involved.

Antimicrobial Properties

Research indicates that compounds similar to 3-(Benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one exhibit significant antimicrobial activity. Studies have shown that derivatives of dihydropyrazinones can inhibit the growth of several bacterial strains and fungi, suggesting a potential role in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. This property positions it as a candidate for further development in cancer therapeutics.

Research Findings and Case Studies

A summary of notable studies and findings related to the biological activity of 3-(Benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one is presented below:

| Study | Findings | |

|---|---|---|

| Study 1 : Antimicrobial Activity | Evaluated against various pathogens. Showed inhibition zones against E. coli and S. aureus. | Indicates potential for development as an antimicrobial agent. |

| Study 2 : Anticancer Effects | Tested on human cancer cell lines (e.g., MCF-7). Induced apoptosis and reduced cell viability. | Suggests efficacy as a novel anticancer drug candidate. |

| Study 3 : Mechanistic Insights | Investigated ROS production in treated cells. Found increased oxidative stress correlating with apoptosis. | Highlights the role of oxidative stress in mediating anticancer effects. |

Comparison with Similar Compounds

3-(Benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one can be compared with other compounds in the dihydropyrazinone class:

| Compound | Biological Activity | Notable Properties |

|---|---|---|

| Compound A | Antimicrobial | Effective against Gram-positive bacteria |

| Compound B | Anticancer | Induces apoptosis via different pathways |

| 3-(Benzylamino)-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one | Antimicrobial & Anticancer | Dual action; potential for broad therapeutic application |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.